![molecular formula C38H29Cl2N3O B14770814 N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the biindole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryl group: This step often involves a Friedel-Crafts alkylation reaction, where the biindole core is reacted with benzhydryl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzhydryl-2-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
- N-Benzhydryl-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
- N-Benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
Uniqueness
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide stands out due to its unique biindole framework, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C38H29Cl2N3O |
|---|---|
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-5-chloro-1H-indol-2-yl]methyl]-4-chlorophenyl]acetamide |
InChI |
InChI=1S/C38H29Cl2N3O/c1-23(44)41-31-18-16-27(39)20-26(31)21-34-36(30-22-28(40)17-19-33(30)42-34)37-29-14-8-9-15-32(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-20,22,35,42-43H,21H2,1H3,(H,41,44) |
Clé InChI |
QHPAVKPNVDFXCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Cl)CC2=C(C3=C(N2)C=CC(=C3)Cl)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




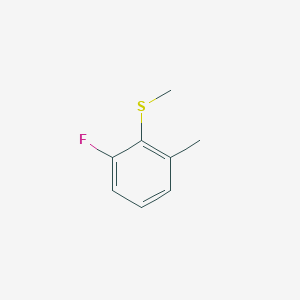

![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
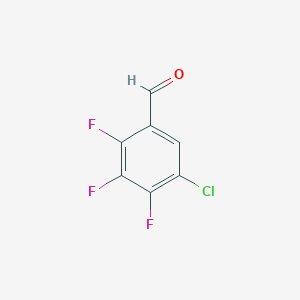
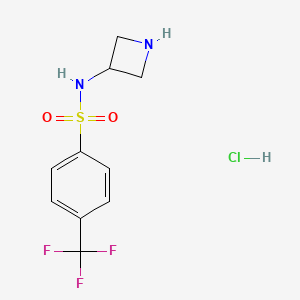

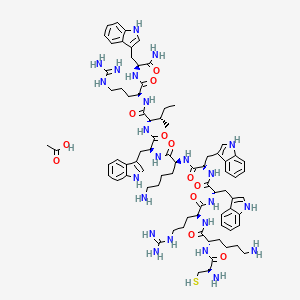
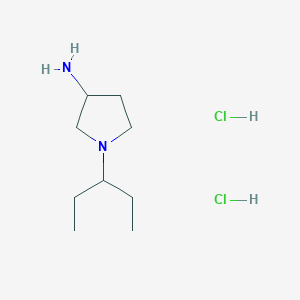
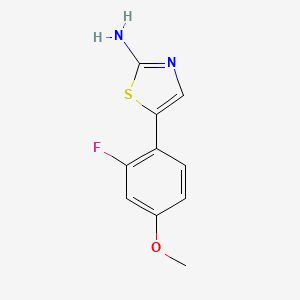
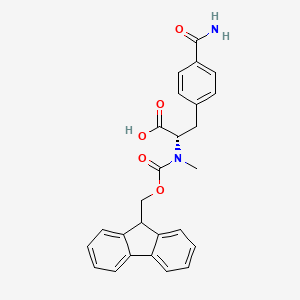
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
